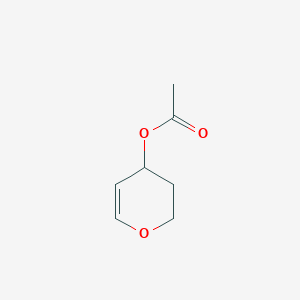

3,4-Dihydro-2h-pyran-4-yl acetate

Description

Contextualization within Dihydropyran Chemistry

Dihydropyrans are a class of six-membered heterocyclic compounds containing one oxygen atom and one double bond in the ring. wikipedia.org There are two isomers: 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran. wikipedia.org The nomenclature "dihydro" signifies the addition of two hydrogen atoms to the parent pyran ring, and the numbers indicate the position of these added hydrogens. wikipedia.org 3,4-Dihydro-2H-pyran, often abbreviated as DHP, is a colorless liquid and serves as a common protecting group for alcohols in organic synthesis. wikipedia.org

The chemistry of dihydropyrans is rich and varied, with research focusing on their synthesis and reactions. For instance, 3,4-dihydropyran-2-ones, also known as enol δ-lactones, are of significant interest due to their biological activity and their utility as versatile synthetic intermediates. nih.govmdpi.com These compounds can be synthesized through various methods, including organocatalysis with N-heterocyclic carbenes (NHCs). nih.govmdpi.com The reactivity of the double bond in dihydropyrans allows for a range of transformations, such as the addition of hydrohalic acids to form 2-halotetrahydropyrans. sigmaaldrich.com

Importance of Dihydropyran Motifs in Synthetic Chemistry

The dihydropyran ring system is a crucial structural motif found in numerous natural products and biologically active molecules. This prevalence has made the development of synthetic methods for constructing and functionalizing dihydropyrans an active area of research. nih.gov Dihydropyrans are valuable precursors for the synthesis of various other cyclic compounds, including C-glycosides and components of macrocyclic antibiotics. nih.gov

Modern synthetic strategies for dihydropyran construction include reactions between ylidene derivatives of methylene-active compounds and β-oxo derivatives of acids or ketones, as well as reactions of phenols with carbonyl compounds. nih.govbeilstein-journals.org The inverse electron-demand Diels-Alder reaction is another powerful tool for accessing this heterocyclic system. nih.govbeilstein-journals.org Furthermore, the dihydropyran scaffold serves as a platform for creating diverse molecular architectures, such as bicyclic dihydropyranones, which are attractive for drug discovery. nih.govmdpi.com The versatility of the dihydropyran motif is also highlighted by its use in the synthesis of pyran-based heterocycles like coumarin, xanthene, and chromene, which exhibit a wide range of pharmacological activities. nih.gov

Overview of Research Trajectories for 3,4-Dihydro-2H-pyran-4-yl Acetate (B1210297) and Analogues

Research involving 3,4-Dihydro-2H-pyran-4-yl acetate and its analogues primarily revolves around their synthesis and their role as building blocks in organic synthesis. The pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran was one of the early methods used to generate pyran, highlighting the historical significance of acetylated dihydropyrans in fundamental chemical research. nih.gov

More recent research has focused on the diastereoselective synthesis of functionalized dihydropyrans. For example, an efficient method has been developed for the synthesis of 3,4-dihydro-2H-pyran-4-carboxamides from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in an acidic medium. nih.govbeilstein-journals.org This highlights a trajectory towards creating complex and stereochemically defined dihydropyran structures.

The broader class of dihydropyranones, which are structurally related to this compound, is a major focus of contemporary research. Numerous studies have explored their synthesis via organocatalytic methods, such as those employing N-heterocyclic carbenes. nih.govmdpi.com These reactions often involve the annulation of various substrates like α,β-unsaturated aldehydes, ynals, and ketones to construct the dihydropyranone core. nih.govmdpi.com The development of enantioselective methods is a particularly active area, aiming to produce chiral dihydropyranones with high stereocontrol. nih.govmdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₃ |

Data sourced from chemical synthesis databases. chemsynthesis.com

Properties

CAS No. |

5331-58-8 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

3,4-dihydro-2H-pyran-4-yl acetate |

InChI |

InChI=1S/C7H10O3/c1-6(8)10-7-2-4-9-5-3-7/h2,4,7H,3,5H2,1H3 |

InChI Key |

OCSLMZFGGKPWPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCOC=C1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3,4 Dihydro 2h Pyran 4 Yl Acetate Scaffolds

Fundamental Reaction Mechanisms

The chemical behavior of the 3,4-dihydro-2H-pyran scaffold is characterized by its susceptibility to both nucleophilic and electrophilic attack. The electron-rich double bond and the electrophilic centers created by the ring oxygen and substituents allow for a diverse range of transformations.

Nucleophilic Additions to Dihydropyran Rings

Derivatives of 3,4-dihydro-2H-pyran that contain electron-withdrawing groups can act as Michael acceptors, making them susceptible to nucleophilic attack. chim.it The presence of two non-equivalent electrophilic centers can lead to either 1,2-addition (at a carbonyl group, if present) or 1,4-conjugate addition to the double bond. chim.itresearchgate.net

Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds, and their reactions with dihydropyran systems have been extensively studied.

Enolates and CH-acids: Enolates, which are anions formed by the deprotonation of a carbon alpha to a carbonyl group, are potent nucleophiles. libretexts.orglibretexts.org Their reaction with activated dihydropyran rings, such as those bearing an acyl group at the 5-position, typically proceeds via a Michael-type conjugate addition. chim.it For instance, the reaction of β-difluoroacetyldihydropyran with the enolate of a 1,3-dicarbonyl compound results in a Michael adduct. chim.it This cascade process can involve the conjugate addition, followed by the opening of the pyran ring via a retro-Michael reaction, intramolecular nucleophilic addition, and dehydration. chim.it Similarly, CH-acids like malononitrile react with dihydropyran carbaldehydes, often requiring catalysts such as piperidinium acetate (B1210297), to yield Knoevenagel condensation products. chim.it

Organometallic Reagents: Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are strong nucleophiles due to the polar carbon-metal bond. libretexts.orglibretexts.org Their addition to dihydropyran derivatives can result in either 1,2- or 1,4-addition, depending on the substrate and reaction conditions. For example, the reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with phenyl- and methylmagnesium bromides can lead to acyclic products. chim.it In contrast, using benzylmagnesium bromide can favor the formation of the 1,4-addition product. chim.it The reactivity of these reagents necessitates the use of aprotic solvents, like diethyl ether or tetrahydrofuran (THF), and strictly anhydrous conditions. libretexts.orglibretexts.org

| Dihydropyran Substrate | C-Nucleophile | Catalyst/Conditions | Primary Mechanism | Product Type | Reference |

|---|---|---|---|---|---|

| β-Difluoroacetyldihydropyran | Enolate of 1,3-dicarbonyl compound | - | Michael Addition | Michael Adduct | chim.it |

| 2-C-Formyl glycals | CH-acids (e.g., malononitrile) | Piperidinium acetate, Toluene | Knoevenagel Condensation | Knoevenagel Product | chim.it |

| 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Benzylmagnesium bromide | THF | 1,4-Conjugate Addition | 1,4-Adduct | chim.it |

| 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Phenylmagnesium bromide | - | 1,2-Addition & Ring Opening | Acyclic Product | chim.it |

Nitrogen-based nucleophiles readily react with activated dihydropyran rings.

Amines: Primary and secondary amines can react with carbonyl-substituted dihydropyrans. chim.itlibretexts.org The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia or primary amines like glycine esters can lead to the opening of the dihydropyran ring to form enaminals. chim.it This transformation highlights the susceptibility of the dihydropyran ring to nucleophilic attack, which can trigger subsequent ring cleavage. chim.it

Hydrazines: Reactions involving 1,2-N,N-binucleophiles such as hydrazine and its derivatives with 5-formyl- or 5-acyl-3,4-dihydro-2H-pyrans typically result in the formation of pyrazole derivatives, sometimes yielding regioisomers. chim.it

Electrophilic Additions to the Double Bond

The double bond in the 3,4-dihydro-2H-pyran ring is electron-rich due to the resonance contribution from the adjacent endocyclic oxygen atom, making it nucleophilic and reactive towards electrophiles. youtube.com This reaction is analogous to the electrophilic addition to other alkenes. libretexts.org

The mechanism proceeds in a two-step fashion:

Electrophilic Attack: The π-electrons of the double bond attack an electrophile (E+), forming a C-E sigma bond. This results in the formation of a carbocation intermediate on the adjacent carbon. libretexts.org The position of the carbocation is stabilized by the lone pair of electrons on the ring oxygen, which can delocalize the positive charge.

Nucleophilic Trapping: A nucleophile (Nu-) then attacks the carbocation, forming a new C-Nu sigma bond and yielding the final addition product. libretexts.org

This mechanism is fundamental to many transformations of the dihydropyran ring, including halogenation and hydrohalogenation. The regioselectivity of the addition is governed by the stability of the intermediate oxocarbenium ion.

Prins Reaction Mechanisms

The Prins reaction and its variants are powerful methods for the stereoselective synthesis of tetrahydropyran (THP) rings. nih.govresearchgate.net The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. beilstein-journals.org The general mechanism involves the formation of an oxocarbenium ion intermediate, which then undergoes an endo-cyclization. beilstein-journals.orgmdpi.com

The key mechanistic steps are:

Oxocarbenium Ion Formation: The aldehyde is activated by a Lewis or Brønsted acid, followed by reaction with the homoallylic alcohol to generate a key oxocarbenium ion intermediate. beilstein-journals.orgnih.gov

Cyclization: The alkene moiety acts as an intramolecular π-nucleophile, attacking the oxocarbenium ion in an endo-cyclization. This step typically proceeds through a chair-like transition state, which accounts for the high stereoselectivity often observed. mdpi.comnih.gov

Carbocation Trapping: The resulting cyclic carbocation is trapped by a nucleophile present in the reaction medium to give the final tetrahydropyran product. mdpi.comnih.gov

A variation known as the silyl-Prins cyclization utilizes electron-rich alkenes like allyl- or vinylsilanes, which can enhance selectivity due to the stabilization of the carbocation intermediate by the silicon atom in the β-position. researchgate.net

| Catalyst/Promoter | Reactants | Key Mechanistic Feature | Product Type | Reference |

|---|---|---|---|---|

| FeX₃ (Iron Halides) | Homoallylic alcohols, Aldehydes | Acts as Lewis acid and nucleophilic halide source. | Halogenated dihydropyrans | nih.gov |

| TiCl₄ | Cyclopropane carbaldehydes, 3-Butyn-1-ol | Formation of an oxocarbenium ion followed by cyclization. | Fused Tetrahydropyrans | nih.gov |

| TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | Allylsilyl alcohols, Aldehydes | Silyl-Prins cyclization with stabilization of β-carbocation. | Dioxaspirodecanes or Oxepanes | researchgate.net |

| Brønsted or Lewis Acids | Alkenol, Aldehyde | Generation of an initial oxocarbenium ion intermediate. | Functionalized Tetrahydropyrans | mdpi.com |

Hydrolysis and Cleavage Mechanisms

The 3,4-dihydro-2H-pyran ring system is essentially a cyclic enol ether, and the acetate at C-4 is an ester. Both functionalities are susceptible to hydrolysis under acidic conditions. The dihydropyran moiety is famously used as a protecting group for alcohols precisely because of its stability to basic and nucleophilic conditions and its facile removal under mild acid catalysis.

The mechanism for the acid-catalyzed cleavage of the dihydropyran ring (deprotection) involves:

Protonation: The acid catalyst protonates the enol ether oxygen, making the ring more susceptible to nucleophilic attack.

Nucleophilic Attack: A nucleophile, typically water from the reaction medium, attacks the C-2 position.

Ring Opening: This leads to the opening of the pyran ring to form a hemiacetal intermediate.

Tautomerization and Hydrolysis: The hemiacetal is in equilibrium with its open-chain hydroxy aldehyde form. The acetate group at C-4 can also be hydrolyzed under these acidic conditions, involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of acetic acid to yield a diol.

An unusual quasi-hydrolysis of a cyano group has been observed during the diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides, which proceeds through an acid-catalyzed addition of water to an imino intermediate followed by decyclization. nih.govd-nb.info

Compound Index

| Compound Name |

|---|

| 3,4-Dihydro-2H-pyran-4-yl acetate |

| 3,4-Dihydro-2H-pyran |

| Tetrahydrofuran (THF) |

| Malononitrile |

| Piperidinium acetate |

| Benzylmagnesium bromide |

| Phenylmagnesium bromide |

| Methylmagnesium bromide |

| Ammonia |

| Glycine ester |

| Hydrazine |

| Acetic acid |

| Water |

Reaction Pathway Analysis

The reactions of dihydropyran derivatives can proceed through various pathways, primarily distinguished by whether bond-forming and bond-breaking events occur simultaneously (concerted) or in a sequential manner (stepwise).

The dichotomy between concerted and stepwise mechanisms is a central theme in the study of chemical reactions. In the context of dihydropyran chemistry, both pathways are plausible depending on the specific reaction conditions and substrates.

For instance, the thermal decomposition of dihydropyran derivatives has been computationally studied and is proposed to proceed through a concerted six-membered transition state. mdpi.com In this type of retro-Diels-Alder reaction, the cleavage of C-C and C-O bonds and the formation of new double bonds are believed to occur in a single, synchronous step. mdpi.com

Conversely, many reactions of dihydropyrans, particularly those involving the addition of electrophiles to the double bond, are more likely to proceed through a stepwise mechanism. A prime example is the Prins cyclization, a powerful method for the formation of tetrahydropyran rings, which is initiated by the acid-catalyzed addition of an aldehyde to an alkene. nih.govnih.gov The generally accepted mechanism involves the initial formation of an oxocarbenium ion intermediate, which then undergoes cyclization. nih.gov This stepwise nature allows for the trapping of the intermediate by nucleophiles, leading to a variety of products. nih.gov Given the presence of the acetate group in this compound, which can influence the electron density of the pyran ring, acid-catalyzed reactions are likely to follow such stepwise pathways.

The nature of the intermediates formed during a reaction is a key determinant of the reaction pathway and the final products. In the chemistry of dihydropyrans, carbocations are frequently encountered intermediates. lumenlearning.com

Specifically, in acid-catalyzed reactions, the protonation of the oxygen atom or the double bond can lead to the formation of an oxocarbenium ion, a type of carbocation where the positive charge is stabilized by an adjacent oxygen atom. nih.govmdpi.com These intermediates are key in reactions like the Prins cyclization. nih.govmdpi.com For this compound, an oxocarbenium ion could be a plausible intermediate in various transformations. The stability of such carbocations can be influenced by the substitution pattern on the pyran ring. Carbocation rearrangements, such as hydride or alkyl shifts, are common phenomena that occur to form a more stable carbocation, which can lead to the formation of rearranged products. lumenlearning.comlibretexts.orglibretexts.org

While carbocationic pathways are common, the involvement of radical intermediates in dihydropyran chemistry has also been reported. For example, the addition of radicals to the double bond of dihydropyrans can be a viable pathway for functionalization. However, reactions involving radical intermediates often require specific initiators (e.g., peroxides) or photochemical conditions.

The control of regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the products) is a major goal in organic synthesis. In reactions involving the 3,4-dihydro-2H-pyran scaffold, these aspects are often dictated by the reaction mechanism.

In electrophilic additions to the double bond of dihydropyran derivatives, the regioselectivity is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that results in the formation of the more stable carbocation. The stereoselectivity of these reactions is often high, with the incoming nucleophile attacking the carbocation intermediate from the less sterically hindered face. In many cyclization reactions, such as the Prins cyclization, the stereochemical outcome is controlled by the adoption of a chair-like transition state, which minimizes steric interactions. mdpi.com This often leads to the preferential formation of one diastereomer over others. mdpi.com For nucleophilic additions to dihydropyran systems, both steric and electronic factors of substituents on the pyran ring play a crucial role in determining the regioselectivity of the attack. acs.org

Kinetic and Thermodynamic Aspects of Dihydropyran Transformations

The outcome of a chemical reaction is governed by both kinetics (the rate of the reaction) and thermodynamics (the relative stability of reactants and products). Understanding these aspects is essential for predicting and controlling the products of reactions involving this compound.

The activation free energy (ΔG‡) is the energy barrier that must be overcome for a reaction to occur. A lower activation free energy corresponds to a faster reaction rate. Computational studies on the thermal decomposition of dihydropyran and its methylated derivatives have provided insights into the activation energies of these transformations. For the thermal decomposition of 3,6-dihydro-2H-pyran, the calculated activation free energy is approximately 196 kJ·mol⁻¹. mdpi.com It was found that methyl substituents at positions 2, 4, and 6 decrease the activation free energy, thus accelerating the decomposition. mdpi.com

In another study, the hydrogenation of 3,4-dihydropyran to tetrahydropyran was investigated, and the apparent activation energy for this process was determined to be 31 kJ/mol. osti.govrsc.org

| Reaction | Compound | Calculated/Determined Activation Energy (kJ·mol⁻¹) |

|---|---|---|

| Thermal Decomposition | 3,6-dihydro-2H-pyran | 196 |

| Thermal Decomposition | 4-methyl-3,6-dihydro-2H-pyran | 190 |

| Thermal Decomposition | 2,6-dimethyl-3,6-dihydro-2H-pyran | 183 |

| Hydrogenation | 3,4-dihydropyran | 31 |

These values, while not specific to this compound, provide a general idea of the energy barriers involved in transformations of the dihydropyran ring. The presence of the acetate group would likely influence the activation energy of reactions involving this specific compound.

Synchronicity of Bond Evolution

The concept of synchronicity in a chemical reaction refers to the timing of bond cleavages and formations. A fully synchronous reaction is a concerted process where all bond alterations occur simultaneously in a single transition state. rsc.org Conversely, a completely asynchronous, or stepwise, reaction involves the formation of one or more intermediates, with bond-breaking and bond-making occurring in separate steps, each with its own transition state. Many reactions fall on a spectrum between these two extremes.

Mechanistic investigations into reactions of dihydropyran derivatives, such as thermal decompositions and electrophilic additions (e.g., the Prins reaction), provide insight into the potential pathways for this compound.

Detailed Research Findings

Computational studies, particularly using Density Functional Theory (DFT), have become powerful tools for analyzing the intricate details of reaction mechanisms, including the synchronicity of bond evolution. A notable example is the computational investigation of the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated analogues, 4-methyl-3,6-dihydro-2H-pyran (MDHP) and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP). mdpi.com This retro-Diels-Alder reaction proceeds through a concerted, six-membered cyclic transition state. mdpi.comresearchgate.net

While these reactions are broadly classified as concerted, a detailed analysis of the bond evolution reveals a degree of asynchronicity. mdpi.comresearchgate.net The synchronicity (Sy), a value that quantifies the concerted nature of a reaction (with 1 being perfectly synchronous), was calculated for these reactions. The results indicate highly synchronous processes, though not perfectly so. mdpi.com

Interactive Data Table: Synchronicity and Activation Energies in Dihydropyran Thermolysis

| Compound | Activation Energy (Ea) (kJ/mol) | Activation Free Energy (ΔG≠) (kJ/mol) at 600 K | Calculated Synchronicity (Sy) |

| 3,6-dihydro-2H-pyran (DHP) | 215 | 196 | 0.93 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 209 | 190 | 0.92 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 202 | 183 | 0.94 |

Data sourced from a computational study at the PBE0/6-311+G(d,p) level of theory. mdpi.com

The data indicate that while the reactions are highly synchronous, there are subtle differences. The breaking of the O1-C6 bond is consistently found to be more advanced in the transition state compared to the cleavage of the C2-C3 bond. mdpi.comresearchgate.net This leads to a transition state with some polar character, where a partial positive charge develops on the C2 atom and a partial negative charge on the oxygen atom. mdpi.comresearchgate.net

Further analysis using Wiberg bond indices, which quantify the electron density between atoms, allows for a more granular understanding of bond evolution. The percentage of evolution (%EV) for each bond in the transition state highlights the asynchronous nature of the bond-breaking and -forming processes.

Interactive Data Table: Bond Evolution in the Thermal Decomposition of 4-methyl-3,6-dihydro-2H-pyran (MDHP)

| Bond | Bond Type in Reactant | Bond Type in Product | Wiberg Bond Index (Reactant) | Wiberg Bond Index (TS) | Wiberg Bond Index (Product) | % Evolution in TS |

| O1-C2 | Single | Double | 1.00 | 1.17 | 1.83 | 20 |

| C2-C3 | Single | Cleaved | 1.00 | 0.58 | 0.00 | 42 |

| C3-C4 | Single | Single | 1.00 | 1.00 | 1.00 | 0 |

| C4-C5 | Double | Single | 1.89 | 1.25 | 1.00 | 72 |

| C5-C6 | Single | Double | 1.00 | 1.48 | 1.89 | 54 |

| O1-C6 | Single | Cleaved | 1.00 | 0.26 | 0.00 | 74 |

Data adapted from a computational study on the thermal decomposition of MDHP. mdpi.com

The table clearly shows that the cleavage of the O1-C6 and C4-C5 bonds is significantly more advanced in the transition state than the formation of the O1-C2 double bond or the cleavage of the C2-C3 single bond. mdpi.com This detailed analysis underscores that even in a formally concerted reaction, the evolution of different bonds can be asynchronous.

In contrast to the highly synchronous, albeit asynchronous in detail, thermal decomposition, other reactions of dihydropyran scaffolds, such as the Prins cyclization, are generally considered to proceed through a more stepwise mechanism. mdpi.comnih.gov The Prins reaction typically involves the formation of an oxocarbenium ion intermediate, which then undergoes cyclization. mdpi.comnih.gov This stepwise nature, with a distinct intermediate, represents a higher degree of asynchronicity in bond evolution compared to the concerted retro-Diels-Alder reaction.

For a reaction involving this compound, the specific reactants and conditions would dictate the degree of synchronicity. An elimination reaction involving the acetate group might proceed through a concerted pathway with a degree of asynchronicity similar to the thermal decompositions discussed. Conversely, an acid-catalyzed addition to the double bond would likely proceed through a stepwise mechanism involving a carbocationic intermediate, analogous to the Prins reaction.

Computational Approaches in the Study of 3,4 Dihydro 2h Pyran 4 Yl Acetate

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry for its balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A foundational step in computational analysis is to determine the most stable three-dimensional structure of a molecule. For 3,4-dihydro-2H-pyran-4-yl acetate (B1210297), this would involve optimizing the geometry to find the lowest energy conformation. This analysis would reveal the preferred puckering of the dihydropyran ring and the orientation of the axial or equatorial acetate group. The results would typically be presented in a table of bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Hypothetical Optimized Geometry Parameters for 3,4-Dihydro-2H-pyran-4-yl Acetate

| Parameter | Value (Axial Conformer) | Value (Equatorial Conformer) |

|---|---|---|

| C2-C3 Bond Length (Å) | Data not available | Data not available |

| C4-O(acetate) Bond Length (Å) | Data not available | Data not available |

| O1-C2-C3-C4 Dihedral Angle (°) | Data not available | Data not available |

| Relative Energy (kcal/mol) | Data not available | Data not available |

This table is for illustrative purposes only. No published data is currently available.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Studies

To understand how this compound participates in chemical reactions, DFT can be used to locate the transition state structures. The transition state is the highest energy point along the reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the located transition state connects the reactants and products. This is crucial for understanding reaction mechanisms, for example, in its synthesis or hydrolysis.

Prediction of Reaction Energetics (Activation and Reaction Energies)

Table 2: Hypothetical Reaction Energetics for the Hydrolysis of this compound

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | Data not available |

| Reaction Energy (ΔErxn) | Data not available |

This table is for illustrative purposes only. No published data is currently available.

Analysis of Electronic Structure (e.g., Charge Distribution, HOMO-LUMO)

The electronic structure of a molecule governs its reactivity. DFT calculations can provide a detailed picture of the charge distribution, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The energies of the HOMO and LUMO are particularly important. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Table 3: Hypothetical Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

This table is for illustrative purposes only. No published data is currently available.

Relative Stability of Intermediates and Radicals

Reactions can proceed through various intermediates, including carbocations, carbanions, or radicals. DFT can be used to calculate the relative energies of these potential intermediates, helping to determine the most likely reaction pathway. For instance, in a radical reaction, the stability of a radical formed at different positions on the this compound molecule could be assessed.

Molecular Dynamics (MD) Simulations

MD simulations provide a way to study the dynamic behavior of molecules over time. This would allow for the exploration of the conformational landscape of this compound in different environments, such as in various solvents. MD simulations could also be used to study its interaction with other molecules, for example, its binding to a biological target, by simulating the system for nanoseconds or longer.

In Silico Studies of Reaction Selectivity

In silico studies, or computer-based simulations, are pivotal in predicting and explaining the selectivity of chemical reactions. For derivatives of 3,4-dihydro-2H-pyran, these studies can elucidate the factors governing regioselectivity and stereoselectivity in various transformations.

One of the key areas where computational models are applied is in understanding the diastereoselectivity of synthesis methods. For instance, in the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides, which are structurally related to the acetate, computational analysis can help rationalize the observed high diastereoselectivity. nih.govbeilstein-journals.org Plausible reaction pathways and the stability of intermediate structures, such as bicyclic derivatives, can be modeled to determine the most favorable reaction course leading to a specific diastereomer. beilstein-journals.org

Computational approaches can also be used to predict the outcome of reactions involving different reagents and catalysts. By calculating the activation energies for various possible reaction pathways, researchers can determine which products are kinetically favored. For example, in reactions catalyzed by transition metals or organocatalysts, density functional theory (DFT) calculations can model the catalyst-substrate interactions and predict the enantioselectivity of the reaction. While direct studies on this compound are not extensively documented in the provided results, the methodologies applied to other dihydropyrans serve as a clear blueprint for how its reaction selectivity could be investigated.

A theoretical investigation into the reaction of 3,4-dihydro-2H-pyran with various electrophiles, for instance, could provide valuable insights into the regioselectivity of such reactions. By modeling the electron density distribution within the dihydropyran ring, one can predict whether the reaction is more likely to occur at the double bond or involve the oxygen atom.

| Computational Method | Application in Selectivity Studies | Example from Related Systems |

| Density Functional Theory (DFT) | Calculation of transition state energies to predict stereoselectivity and regioselectivity. | Rationalizing the diastereoselectivity in the synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. nih.govbeilstein-journals.org |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of reactants and catalysts to understand selectivity in complex systems. | Investigating the interactions between a chiral catalyst and a dihydropyran precursor to predict enantiomeric excess. |

| Semi-empirical Methods | Rapid screening of multiple reaction pathways to identify plausible selective transformations. | Preliminary analysis of the reaction of dihydropyrans with a range of electrophiles. |

Quantum Chemical Methods for Mechanistic Insights

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for gaining deep mechanistic insights into chemical reactions. These methods allow for the detailed examination of reaction coordinates, the characterization of transition states, and the calculation of reaction energies.

In the context of dihydropyran chemistry, DFT calculations have been combined with experimental studies to reveal interesting mechanistic details. organic-chemistry.org For example, in the synthesis of substituted pyrans, DFT can be used to elucidate the step-by-step mechanism, including the role of the catalyst and the nature of all intermediates and transition states. organic-chemistry.org A plausible mechanism for the formation of an unexpected bicyclic product from the reaction of 3,4-dihydro-2H-pyran with oxalyl chloride has been proposed, and quantum chemical calculations could be employed to validate and refine this proposed pathway. researchgate.net

For this compound, quantum chemical methods could be used to investigate a variety of reactions, such as its hydrolysis, esterification, or participation in cycloaddition reactions. By calculating the potential energy surface for a given reaction, researchers can identify the lowest energy pathway and understand the electronic and structural changes that occur throughout the transformation.

Furthermore, these methods can shed light on unusual reaction outcomes. For instance, the observation of a quasi-hydrolysis of a cyano group during the synthesis of certain dihydropyran derivatives is a phenomenon that could be mechanistically elucidated through quantum chemical modeling. nih.govbeilstein-journals.org

| Quantum Chemical Method | Information Gained | Potential Application to this compound |

| Density Functional Theory (DFT) | Transition state geometries and energies, reaction pathway analysis, electronic properties of intermediates. | Elucidating the mechanism of acid-catalyzed hydrolysis or transesterification reactions. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for benchmarking DFT results and studying systems where electron correlation is critical. | Accurate determination of the conformational preferences of the dihydropyran ring and the acetate substituent. |

| Time-Dependent DFT (TD-DFT) | Excited state properties and prediction of UV/Vis spectra. | Understanding the photochemical reactivity of the compound. |

Integration of Experimental and Computational Data

The most powerful approach to understanding chemical systems often involves the integration of experimental findings with computational data. This synergy allows for a more complete and robust understanding than either approach could provide alone.

Experimental observations, such as reaction yields, product ratios, and spectroscopic data (NMR, IR), provide the real-world benchmarks that computational models aim to reproduce and explain. For example, a combination of experimental studies and DFT calculations has been successfully used to provide mechanistic insights into the synthesis of substituted pyrans. organic-chemistry.org In this approach, the experimentally observed product distribution is rationalized by the computationally determined relative energies of the transition states leading to each product.

In the study of this compound, experimental data on its reactivity could be coupled with computational modeling to build a comprehensive picture of its chemical behavior. For instance, if a particular reaction of the acetate derivative shows unexpected selectivity, computational models can be constructed to test various mechanistic hypotheses and identify the factors responsible for the observed outcome.

The crystal structure of a reaction product, determined experimentally via X-ray crystallography, provides a precise geometric benchmark that can be compared with the structures predicted by computational methods. researchgate.net Agreement between the experimental and computed structures lends confidence to the computational model, which can then be used to explore other aspects of the reaction that are not directly observable experimentally, such as the fleeting transition states.

Moreover, in silico predictions of properties like pharmacokinetic profiles can be correlated with experimental biological assays to guide the design of new derivatives with improved characteristics. nih.gov While not directly focused on reaction mechanisms, this integration highlights the broader utility of combining computational and experimental work in chemical research.

| Experimental Data | Computational Analysis | Integrated Outcome |

| Reaction yields and product ratios | Calculation of reaction and activation energies for competing pathways. | A validated mechanistic model that explains the observed selectivity. |

| Spectroscopic data (NMR, IR, UV/Vis) | Prediction of spectroscopic properties from computed molecular structures and electronic properties. | Confirmation of product structures and a deeper understanding of their electronic nature. |

| X-ray crystal structures | Comparison of experimental and computationally optimized geometries. | Validation of the computational method and a detailed understanding of the solid-state structure. |

| Biological activity assays | In silico docking and pharmacokinetic predictions. | Rationalization of biological activity and guidance for the design of new bioactive molecules. |

Synthetic Applications and Transformative Reactions of 3,4 Dihydro 2h Pyran 4 Yl Acetate Derivatives

Role as Versatile Synthetic Building Blocks

Derivatives of 3,4-dihydro-2H-pyran are highly valued for their ability to be transformed into a wide array of other molecular structures. Their inherent reactivity and functionality make them powerful starting materials and intermediates in the synthesis of diverse heterocyclic systems and complex natural products.

Precursors for Heterocyclic Systems (e.g., Pyridines, Pyrans, Furans)

The dihydropyran skeleton is a launchpad for the synthesis of numerous other oxygen- and nitrogen-containing heterocycles. Methodologies such as multicomponent reactions, cycloadditions, and ring-closing metathesis are frequently employed to construct or modify the dihydropyran ring, leading to a variety of important heterocyclic structures. bohrium.comrsc.orgrsc.org

Pyrans: A multitude of synthetic strategies are available for creating substituted pyran and dihydropyran derivatives. For example, an efficient, diastereoselective approach to functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media. nih.gov Furthermore, four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can selectively yield 3,4-dihydro-2H-pyrans. nih.gov N-Heterocyclic carbene (NHC) catalysis has also emerged as a powerful tool for producing 3,4-dihydropyran-2-ones through various cycloaddition reactions. mdpi.com

Pyridines: Dihydropyran derivatives serve as intermediates in the synthesis of pyridines and their partially saturated counterparts, 3,4-dihydro-2(1H)-pyridones (3,4-DHPo). nih.gov Notably, a four-component reaction can be tuned to produce either 3,4-dihydro-2H-pyrans or 3,4-dihydropyridin-2(1H)-ones by selecting the appropriate cyclic 1,3-dicarbonyl compound. nih.gov These pyridone structures are valuable in their own right and can be further converted into fully aromatic pyridine (B92270) rings. mdpi.com Other synthetic routes to pyridines often proceed through dihydropyridine (B1217469) intermediates, which are accessible via methods like the Hantzsch synthesis or the dearomatization of pyridine precursors. nih.govbenthamscience.comorganic-chemistry.org

Furans: The synthesis of furans and dihydrofurans often shares common methodologies with pyran synthesis. Molecular iodine has been shown to be an effective catalyst for the synthesis of both substituted pyrans and furans under mild, solvent-free conditions. organic-chemistry.org Additionally, ring-closing metathesis (RCM) is a prominent strategy for generating both dihydrofuran and dihydropyran rings, which are key components of many natural products. rsc.orgrsc.org

Table 1: Synthesis of Heterocyclic Systems from Dihydropyran Precursors

| Target Heterocycle | Synthetic Method | Key Reactants/Catalysts | Reference |

|---|---|---|---|

| Dihydropyrans | Four-Component Reaction | Arylamines, Acetylenedicarboxylate, Aldehydes, 1,3-Diketones | nih.gov |

| Dihydropyranones | NHC-Catalyzed Cycloaddition | Enals, Enolizable Aldehydes | mdpi.com |

| Dihydropyridones | Four-Component Reaction | Arylamines, Acetylenedicarboxylate, Aldehydes, Meldrum's Acid | nih.gov |

| Pyridines | Aromatization of DHPo | Vilsmeier-Haack Reagent | mdpi.com |

| Furans/Pyrans | Iodine-Catalyzed Synthesis | - (Solvent-free) | organic-chemistry.org |

| Dihydrofurans/Pyrans | Ring-Closing Metathesis (RCM) | Diene Precursors, Grubbs' Catalyst | rsc.orgrsc.org |

Intermediate in the Synthesis of Complex Organic Molecules

The structural motif of dihydropyran is found in a vast number of biologically active compounds and natural products. Consequently, the synthesis of dihydropyran derivatives is a critical step in the total synthesis of these complex molecules. nih.gov Ring-closing metathesis (RCM) has become a particularly powerful strategy for constructing the dihydropyran ring within a larger molecular framework, facilitating the synthesis of targets such as macrocyclic antibiotics. rsc.orgrsc.orgnih.gov For instance, dihydropyrans are key precursors in the synthesis of C-glycosides and have been instrumental in building the cyclic components of complex natural products like the nortriterpenoid micrandilactone A and the furan (B31954) cembranolide (-)-(Z)-deoxypukalide. rsc.orgnih.gov

Incorporation into Polyketide Structures

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. The synthesis of these complex molecules often involves the construction of heterocyclic rings, including the dihydropyran system. The total synthesis of the polyketide natural product (-)-mucocin, for example, features a crucial ring-closing metathesis step to form a 2,3,6-trisubstituted dihydropyran ring. rsc.org A similar strategy is employed in the synthesis of phoslactomycin B, another polyketide antibiotic, demonstrating the utility of dihydropyran-forming reactions in accessing this important class of natural products. rsc.org

Protective Group Chemistry

One of the most widespread applications of 3,4-dihydropyran (DHP), the parent compound of the acetate (B1210297) derivative, is in protective group chemistry. It reacts with various functional groups to form tetrahydropyranyl (THP) derivatives, which are stable under a range of reaction conditions but can be readily removed when desired. sigmaaldrich.com

Formation of Tetrahydropyranyl Ethers

The reaction of an alcohol with 3,4-dihydropyran under mild acid catalysis results in the formation of a 2-tetrahydropyranyl (THP) ether. sigmaaldrich.com This reaction converts the nucleophilic and weakly acidic alcohol into an acetal, which is stable to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidation and acylation reagents. sigmaaldrich.com The THP group can be easily cleaved by treatment with dilute aqueous acid to regenerate the original alcohol. sigmaaldrich.com

Table 2: Conditions for THP Ether Formation and Cleavage

| Transformation | Typical Reagents | Solvent | Reference |

|---|---|---|---|

| Protection (Formation) | 3,4-Dihydropyran, p-Toluenesulfonic acid (p-TsOH) or BF₃·OEt₂ | Dichloromethane (DCM) | sigmaaldrich.com |

| Deprotection (Cleavage) | Acetic Acid / H₂O or p-TsOH / H₂O | Tetrahydrofuran (THF) | sigmaaldrich.com |

Protection of Diverse Functional Groups

The utility of DHP extends beyond the protection of alcohols to include a range of other important functional groups in organic synthesis.

Alcohols: This is the most common application, where the formation of THP ethers is a robust and reliable method for protecting primary, secondary, and tertiary alcohols during multi-step syntheses. sigmaaldrich.com

Carboxylic Acids: DHP can react with carboxylic acids to form a THP ester. This protection strategy is viable, although the resulting acetal-type ester is generally more labile than THP ethers. sigmaaldrich.com

Amines: Secondary amines can be protected using DHP, masking their nucleophilicity and basicity. sigmaaldrich.com

Thiols: The sulfhydryl group of thiols can be effectively protected as a THP thioether, which is stable to many reaction conditions under which the free thiol would react. sigmaaldrich.com

Preparation of Functionalized Pyranone Derivatives

The conversion of 3,4-dihydro-2H-pyran-4-yl acetate and its congeners into functionalized pyranones represents a significant synthetic strategy. These transformations often involve oxidation and rearrangement reactions, leveraging the inherent reactivity of the dihydropyran ring.

One common approach involves the oxidation of the dihydropyran ring to introduce a carbonyl group, leading to the formation of a pyranone skeleton. While direct oxidation of this compound to a pyranone is not extensively documented, related transformations of dihydropyran derivatives highlight the feasibility of this strategy. For instance, various oxidizing agents can be employed to convert dihydropyrans into their corresponding lactones.

Furthermore, the acetate group at the C-4 position can be strategically manipulated. Hydrolysis of the acetate to the corresponding alcohol, followed by oxidation, can furnish a ketone at the C-4 position. This intermediate can then undergo further reactions, such as ring-opening and recyclization cascades, to yield highly substituted pyranone structures.

A notable example of constructing a pyranone-related scaffold from a dihydropyran derivative involves the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. Although not starting directly from the acetate, this work demonstrates the amenability of the dihydropyran core to complex functionalization, which can be envisioned as a pathway to pyranone derivatives through subsequent transformations. nih.govbeilstein-journals.org The reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium leads to the diastereoselective formation of these carboxamides, showcasing the utility of building upon the dihydropyran framework. nih.govbeilstein-journals.org

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Oxoalkane-1,1,2,2-tetracarbonitriles, Aldehydes | Acidic Media | Functionalized 3,4-dihydro-2H-pyran-4-carboxamides | nih.govbeilstein-journals.org |

| Dihydropyrans | Various Oxidizing Agents | Lactones/Pyranones | General Strategy |

| This compound | 1. Hydrolysis; 2. Oxidation | 4-Oxo-tetrahydropyran | Plausible Intermediate |

Synthesis of Natural Product Analogues

The structural motif of dihydropyran is embedded in a wide array of natural products with significant biological activities. Consequently, this compound and its derivatives serve as valuable chiral building blocks for the total synthesis and derivatization of these complex molecules.

The synthesis of pyran and pyranone-containing natural products often relies on the stereocontrolled construction of the heterocyclic ring. nih.gov Chiral dihydropyran intermediates, which can be accessed from or are related to this compound, are pivotal in these synthetic endeavors. For example, the total synthesis of fungal metabolites such as (+)-dermolactone and (–)-semixanthomegnin has been achieved using chiral dienes derived from propylene (B89431) oxide, which conceptually parallel the synthetic utility of chiral dihydropyran precursors. nih.gov

While direct total syntheses starting from this compound are not prominently featured in the reviewed literature, its potential as a precursor is evident. The acetate functionality can be a handle for introducing various substituents or for directing stereoselective reactions on the dihydropyran ring, which are crucial steps in the assembly of complex natural product frameworks. The general importance of dihydropyrans as precursors in the synthesis of C-glycosides and macrocyclic antibiotics further underscores the potential of its acetate derivative in this field. nih.govbeilstein-journals.org

Development of New Reaction Methodologies Utilizing Dihydropyran Scaffolds

The unique reactivity of the dihydropyran ring has been harnessed to develop novel synthetic methodologies, expanding the toolbox of organic chemists. These methods often exploit the electron-rich double bond of the dihydropyran system in cycloaddition and domino reactions.

Hetero-Diels-Alder reactions are a cornerstone for the synthesis of 3,4-dihydro-2H-pyrans. rsc.org The reaction of functionalized α,β-unsaturated carbonyl compounds with dienophiles like N-vinyl-2-oxazolidinone provides regio- and diastereoselective access to dihydropyran derivatives. rsc.org While not directly employing the acetate derivative, these methods establish the general reactivity patterns of the dihydropyran scaffold that are applicable to its derivatives.

More recently, N-heterocyclic carbene (NHC) organocatalysis has emerged as a powerful tool for the synthesis of 3,4-dihydropyran-2-ones. mdpi.com These reactions often proceed through [4+2] or [3+3] cycloaddition pathways, utilizing a variety of substrates. mdpi.com The development of such catalytic systems highlights the ongoing innovation in the synthesis of dihydropyran-containing molecules, where derivatives like this compound could serve as versatile substrates or synthons.

The dihydropyran scaffold is also instrumental in multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity from simple starting materials. These green one-pot methodologies often utilize reusable catalysts for the synthesis of pyran ring derivatives.

| Reaction Type | Key Features | Resulting Structures |

| Hetero-Diels-Alder Reactions | High regio- and diastereoselectivity | Functionalized 3,4-dihydro-2H-pyrans rsc.org |

| NHC-Catalyzed Annulations | [4+2] and [3+3] cycloadditions | 3,4-Dihydropyran-2-ones mdpi.com |

| Multicomponent Reactions | One-pot, green methodologies | Diverse pyran derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.